Halogen Substitution Pattern: 2,5-Dichloro vs. 5-Bromo-2-Chloro Analog
The 2,5-dichloro substitution on the benzamide ring is expected to confer distinct steric and electronic properties compared to the 5-bromo-2-chloro analog. In the patent family encompassing non-annulated thiophenylamides, varying the halogen at the 5-position is described as modulating FABP4/5 inhibitory potency, though no explicit head-to-head quantitative data for this specific pair is provided [1]. The 5-bromo-2-chloro analog (C15H15BrClNO2S, MW 388.7) has been indexed in binding databases with a Kd of 47 nM against BRD2 bromodomain 2 [2]; however, this target is unrelated to FABP4/5, and no BRD2 data for the 2,5-dichloro compound have been reported. Therefore, quantitative discrimination on a common target cannot currently be performed.
| Evidence Dimension | Target engagement (FABP4/5) and off-target binding (BRD2) |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data identified |
| Comparator Or Baseline | 5-bromo-2-chloro analog: Kd 47 nM for BRD2 bromodomain 2 (SPR) |
| Quantified Difference | Not calculable due to absence of data for target compound |
| Conditions | SPR assay with His-tagged BRD2 bromodomain 2; FABP4/5 inhibition per patent family |
Why This Matters
For procurement decisions, the inability to benchmark against the brominated analog on the intended therapeutic target (FABP4/5) represents a critical evidence gap.
- [1] Hoffmann-La Roche Inc. Non-annulated thiophenylamides. US Patent 9,353,102 B2, granted May 31, 2016. View Source
- [2] BindingDB entry BDBM50452551 (CHEMBL4209110). Kd: 47 nM, BRD2 bromodomain 2, SPR assay. View Source
